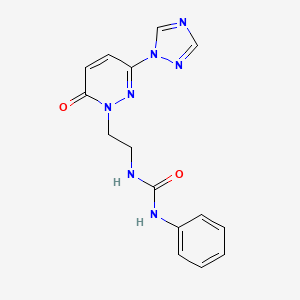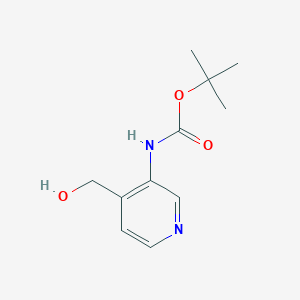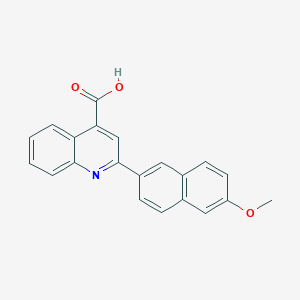
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, structurally related to the compound , have been explored for their molluscicidal properties. These compounds showed potential activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Antibiotic and Antimicrobial Agents : Research has indicated the efficacy of similar thiazole-4-carboxamide derivatives as antibiotics and against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial drugs (Ahmed, 2007).
Stem Cell Research : N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a variant of the compound, known as thiazovivin, has been found to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This highlights its significance in stem cell research and regenerative medicine (Ries et al., 2013).
Hypoglycemic Agents : Derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, similar in structure, have shown dual-acting hypoglycemic properties, activating both glucokinase (GK) and PPARγ. This suggests their potential application in treating diabetes (Song et al., 2011).
CDK Inhibitors for Cancer Treatment : Compounds like 2-Anilino-4-(thiazol-5-yl)pyrimidine have been studied as inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial target in cancer therapy. These compounds demonstrated significant antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives structurally similar to the compound have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. These compounds displayed cytotoxic activity against certain cancer cell lines and also inhibited 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for the bacteria's survival. These compounds showed promising results in inhibiting the growth of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anti-Tumor Agents : Various derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as anti-tumor agents. These compounds demonstrated significant effects in mouse tumor model cancer cell lines and human cancer cell lines (Nassar et al., 2015).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c22-14(17-10-7-12-5-2-1-3-6-12)13-11-23-16(20-13)21-15-18-8-4-9-19-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSVDBRDMXJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

![6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2647547.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)


